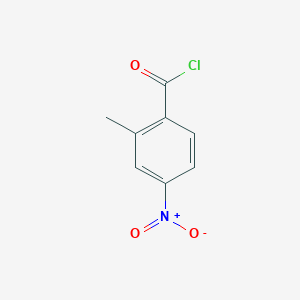

2-Methyl-4-nitrobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDIDOFTXQERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511351 | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30459-70-2 | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitrobenzoyl chloride: Properties, Handling, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-4-nitrobenzoyl chloride, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, safe handling protocols, and significant applications, offering field-proven insights and detailed experimental methodologies.

Compound Identification and Core Physical Properties

This compound is a substituted aromatic acyl chloride. The presence of an electron-withdrawing nitro group and an electron-donating methyl group on the benzene ring, in addition to the reactive acyl chloride moiety, imparts a unique combination of reactivity and steric influence, making it a valuable reagent in targeted chemical synthesis.

Table 1: Chemical Identifiers for this compound [1][2][3]

| Identifier | Value |

| CAS Number | 30459-70-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 199.59 g/mol |

| SMILES | CC1=C(C=CC(=C1)[O-])C(=O)Cl |

| InChI Key | LMDIDOFTXQERLH-UHFFFAOYSA-N |

| PubChem CID | 12846485 |

Table 2: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Pink to white solid, may also appear as a yellow crystalline solid. | [4][5][6] |

| Melting Point | 34 °C | [4][6][7] |

| Boiling Point | 149-153 °C at 14 Torr | [4][6][7] |

| Density | 1.386 g/cm³ (Predicted) | [4][6][7] |

| Solubility | Soluble in dichloromethane. Reacts with water. | [7] |

Synthesis and Purification

The primary route to synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid.[8] Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-methyl-4-nitrobenzoic acid using thionyl chloride.

Materials:

-

2-methyl-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Dry toluene

-

Anhydrous reaction vessel with a reflux condenser and a gas trap

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to scrub the HCl and SO₂ byproducts.

-

To the flask, add 2-methyl-4-nitrobenzoic acid.

-

Carefully add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Heat the reaction mixture to reflux (typically between 70–110°C) for 1-3 hours, or until the evolution of gas ceases.[8]

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

To ensure complete removal of thionyl chloride, add dry toluene to the residue and evaporate it under reduced pressure. Repeat this step.[10]

-

The crude this compound can be purified by vacuum distillation.

Purification by Recrystallization

For further purification, recrystallization can be employed. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Chemical Reactivity and Mechanisms

As an acyl chloride, this compound is a highly reactive compound, primarily undergoing nucleophilic acyl substitution reactions.[8] The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nitro group, making it susceptible to attack by nucleophiles.[8]

Nucleophilic Acyl Substitution

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process.[8]

Caption: General mechanism of nucleophilic acyl substitution.

Common Reactions:

-

Hydrolysis: Reacts with water to form 2-methyl-4-nitrobenzoic acid and hydrochloric acid. This reactivity necessitates handling under anhydrous conditions.[2]

-

Esterification: Reacts readily with alcohols to form the corresponding esters.[8]

-

Amidation: Reacts with primary or secondary amines to yield substituted amides.[8]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Statements

| Code | Hazard Statement |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H331 | Toxic if inhaled |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation: Handle exclusively in a well-ventilated chemical fume hood.

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Dispensing: Use dry glassware and syringes for transferring the chemical.

-

Spills: In case of a spill, do not use water. Absorb with a dry, inert material such as sand or vermiculite and dispose of as hazardous waste.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and oxidizing agents.[11] Storage at 2-8°C under an inert atmosphere is recommended.[5]

Key Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical industry.[4][8]

-

Synthesis of Tolvaptan-d7: It is a key intermediate in the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one, a precursor to Tolvaptan-d7.[4][5] Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia.[4][8]

Caption: Role in the synthesis of Tolvaptan-d7.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its effective use hinges on a thorough understanding of its physical properties, reactivity, and stringent adherence to safety and handling protocols. This guide provides the foundational knowledge and practical methodologies to enable researchers and scientists to utilize this compound safely and efficiently in their work.

References

-

This compound | C8H6ClNO3 | CID 12846485. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

This compound | CAS 30459-70-2. (n.d.). Veeprho. Retrieved January 2, 2026, from [Link]

-

CAS No : 30459-70-2 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]

-

Synthesis of 2-nitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

-

p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]

- CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. (n.d.). Google Patents.

Sources

- 1. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. This compound | 30459-70-2 | FBA45970 [biosynth.com]

- 4. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 30459-70-2 [chemicalbook.com]

- 8. This compound | 30459-70-2 | Benchchem [benchchem.com]

- 9. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 2-Methyl-4-nitrobenzoyl Chloride: Synthesis, Reactivity, and Applications

This guide provides an in-depth analysis of 2-Methyl-4-nitrobenzoyl chloride, a pivotal chemical intermediate in advanced organic synthesis. We will explore its chemical identity, synthesis protocols, reactivity profile, and critical applications, particularly within the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a methyl group, a nitro group, and an acyl chloride functional group.[1] Its structure combines the reactivity of an acyl chloride with the electronic effects of the nitro and methyl substituents, making it a highly valuable and reactive building block.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 30459-70-2 | [1][3] |

| Molecular Formula | C₈H₆ClNO₃ | [3] |

| Molecular Weight | 199.59 g/mol | [1][3] |

| Canonical SMILES | CC1=C(C=CC(=C1)[O-])C(=O)Cl | [3][4] |

| InChI Key | LMDIDOFTXQERLH-UHFFFAOYSA-N | [1][2][3] |

The physical properties of this compound are crucial for its handling, storage, and application in synthesis. It typically appears as a pink to white solid or a low-melting solid.[2][5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 34 °C | [6] |

| Boiling Point | 149-153 °C | at 14 Torr[6] |

| Density | 1.386 g/cm³ | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][5] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that hinges on the creation of its carboxylic acid precursor, 2-methyl-4-nitrobenzoic acid, followed by a chlorination step.

Precursor Synthesis: 2-Methyl-4-nitrobenzoic Acid

Several routes exist for the synthesis of 2-methyl-4-nitrobenzoic acid. A common and effective method involves the selective oxidation of 4-nitro-o-xylene.[7] This approach is often preferred due to the availability of the starting material. Alternative, though sometimes more complex, routes include the hydrolysis of 2-methyl-4-nitrobenzonitrile or the nitration of 2-methylbenzoic acid.[1]

The oxidation of 4-nitro-o-xylene can be achieved using an oxidizing agent like dilute nitric acid in the presence of a catalyst.[7] Phase transfer catalysts, such as benzyltriethylammonium chloride, are often employed to facilitate the reaction between the aqueous and organic phases.[1][7]

Chlorination: From Carboxylic Acid to Acyl Chloride

The final and critical step is the conversion of 2-methyl-4-nitrobenzoic acid to this compound. This is a standard transformation in organic chemistry, typically accomplished by treating the carboxylic acid with a chlorinating agent.[1] The two most prevalent reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

-

Thionyl Chloride (SOCl₂) : This is a cost-effective and widely used reagent. The reaction is typically performed at reflux temperature, and the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification.[8]

-

Oxalyl Chloride ((COCl)₂) : While more expensive, oxalyl chloride often allows for milder reaction conditions (room temperature to reflux) and can result in faster reaction times.[1]

Table 3: Comparison of Common Chlorinating Agents

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Rationale and Field Insights |

| Reagent Cost | Moderate | Higher | For large-scale industrial synthesis, the cost-effectiveness of thionyl chloride is a significant advantage.[1] |

| Reaction Temperature | 70–110°C (reflux) | Room temperature to reflux | Oxalyl chloride's ability to be used at lower temperatures is beneficial for substrates sensitive to heat.[1] |

| Reaction Time | 2–4 hours | 1–3 hours | The faster reaction kinetics with oxalyl chloride can improve throughput in a research or process chemistry setting.[1] |

| Byproducts | SO₂(g), HCl(g) | CO₂(g), CO(g), HCl(g) | Both methods produce gaseous byproducts, which drive the reaction to completion according to Le Chatelier's principle and simplify workup. |

Experimental Protocol: Synthesis via Thionyl Chloride

-

Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the acidic gas byproducts.

-

Reagents : Add 2-methyl-4-nitrobenzoic acid to the flask. Slowly add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. A few drops of dimethylformamide (DMF) can be added to catalyze the reaction.[8]

-

Reaction : Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours.[8] The reaction progress can be monitored by observing the cessation of gas evolution.

-

Purification : After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or recrystallization.[9]

Synthesis Workflow Diagram

Caption: Overall synthesis workflow for this compound.

Chemical Reactivity and Mechanism

The reactivity of this compound is dominated by the acyl chloride functional group, which is a powerful acylating agent.[1] Its electrophilicity is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the para-position.[1] This makes the carbonyl carbon highly susceptible to attack by nucleophiles.

The primary reaction mechanism is nucleophilic acyl substitution . This is a two-step addition-elimination process:

-

Addition : A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[1]

-

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[1]

Mechanism Diagram: Nucleophilic Acyl Substitution

Caption: Logical workflow for the spectroscopic identification of the compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as toxic if swallowed or inhaled and causes severe skin burns and eye damage. [2][10][11]

-

Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [10][12]Avoid creating dust. Use non-sparking tools. [12]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [12]It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding carboxylic acid. [2][13]* First Aid :

-

Skin Contact : Immediately wash off with plenty of water for at least 15 minutes and seek medical attention. [14] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor. [11][14] * Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [14]

-

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. Its defined structure, coupled with the potent acylating power of the acid chloride group, makes it an indispensable tool in the synthesis of complex organic molecules, most notably in the development of pharmaceutical agents like Tolvaptan. A thorough understanding of its synthesis, reactivity, and handling is paramount for its safe and effective use in research and development.

References

-

This compound | C8H6ClNO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

This compound | CAS 30459-70-2. (n.d.). Veeprho. Retrieved January 2, 2026, from [Link]

-

This compound | 30459-70-2. (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]

- Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. (n.d.). Google Patents.

-

SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]

- Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.

-

m-NITROBENZAZIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]

-

Preparation of 4-nitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

-

Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. (n.d.). Books. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]

- 2. This compound | 30459-70-2 [sigmaaldrich.com]

- 3. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 30459-70-2 | FBA45970 [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]

- 7. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. veeprho.com [veeprho.com]

- 14. fishersci.se [fishersci.se]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Methyl-4-nitrobenzoyl chloride (CAS No. 30459-70-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. We will delve into its chemical identity, synthesis protocols, reactivity, core applications, and essential safety protocols, offering field-proven insights for its effective utilization.

This compound is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with a methyl group at the ortho-position and a nitro group at the para-position.[1] This specific substitution pattern significantly influences its reactivity and utility. The nitro group (-NO₂) is strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive toward nucleophiles.[1] Conversely, the ortho-methyl group (-CH₃) introduces steric hindrance that can modulate the regioselectivity of its reactions and increases solubility in non-polar organic solvents.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 30459-70-2 | [1][2][3][4] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | 4-Nitro-2-methylbenzoyl chloride, 4-Nitro-o-toluoyl chloride | [2][4][6] |

| Molecular Formula | C₈H₆ClNO₃ | [3][5][6] |

| InChI Key | LMDIDOFTXQERLH-UHFFFAOYSA-N | [1][3][5] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 199.59 g/mol | [1][5][6] |

| Appearance | Pink to white solid | [6] |

| Melting Point | 34 °C | [2] |

| Boiling Point | 149-153 °C (at 14 Torr) | [2] |

| Density | 1.386 g/cm³ | [2] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that hinges on the preparation of its precursor, 2-methyl-4-nitrobenzoic acid, followed by a chlorination step.

Precursor Synthesis: 2-Methyl-4-nitrobenzoic acid

The most common route to the carboxylic acid precursor involves the selective oxidation of one methyl group of 4-nitro-o-xylene. This transformation can be challenging due to the deactivating effect of the nitro group, which makes the methyl groups less susceptible to oxidation.[7] However, methods utilizing dilute nitric acid as the oxidant in the presence of a free-radical initiator and a phase-transfer catalyst have proven effective, achieving yields up to 83.5%.[7]

The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the oxidant (nitrate ions) from the aqueous phase to the organic phase where the 4-nitro-o-xylene resides, thereby facilitating the reaction.[1][7]

Chlorination of 2-Methyl-4-nitrobenzoic acid

The final step is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic chemistry, typically achieved by reacting the acid with a chlorinating agent.[1]

Common Chlorinating Agents:

-

Thionyl chloride (SOCl₂): A widely used and effective reagent. The reaction is often performed under reflux, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[1][8]

-

Oxalyl chloride ((COCl)₂): Another common reagent that often allows for milder reaction conditions compared to thionyl chloride.[1]

Experimental Protocol: Synthesis of this compound from 2-Methyl-4-nitrobenzoic acid

This protocol is a representative example based on standard laboratory procedures.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

-

Reagents: To the flask, add 2-methyl-4-nitrobenzoic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, ~2-3 eq) either neat or with an inert solvent like toluene.

-

Catalyst (Optional): A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

-

Reaction: Heat the mixture to reflux (typically 70–110°C) and stir.[1] Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Caption: General synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the acyl chloride functional group. It is a potent acylating agent that readily undergoes nucleophilic acyl substitution .[1]

The mechanism is a two-step addition-elimination process:

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks the highly electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[1]

-

Elimination of Leaving Group: The tetrahedral intermediate is transient. The C=O double bond reforms, and the chloride ion—an excellent leaving group—is expelled. This results in the formation of a new acyl compound (e.g., an ester or amide).[1]

Due to its high reactivity, this compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, releasing corrosive hydrochloric acid (HCl).[4] This necessitates careful handling and storage under anhydrous, inert conditions.[4]

Caption: Mechanism of Nucleophilic Acyl Substitution.

Applications in Research and Drug Development

The primary significance of this compound lies in its role as a key building block for more complex molecules, particularly in the pharmaceutical industry.

Synthesis of Tolvaptan

The most prominent application is as an intermediate in the synthesis of Tolvaptan and its labeled analogues.[2][6][9] Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[2][6][9]

Specifically, this compound is used to synthesize 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one, a direct precursor in the synthesis of Tolvaptan and isotopically labeled versions like Tolvaptan-d7, which are critical tools in clinical research and pharmacokinetic studies.[1][2][9]

High-Throughput Screening and Library Synthesis

As a reactive building block, this compound is well-suited for automated synthesis and high-throughput screening (HTS) platforms.[1] Its predictable reactivity with amines and alcohols allows for the rapid, parallel synthesis of large libraries of amide and ester derivatives. These compound libraries can then be screened in HTS campaigns to identify novel bioactive molecules for drug discovery programs.[1]

Other Applications

While its role in Tolvaptan synthesis is most documented, its utility extends to other areas. It is employed in the preparation of photoactive compounds and as a precursor in the synthesis of certain fungicides and herbicides in the agrochemical sector.[10][11]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

Table 3: Hazard Identification

| Hazard | Classification | Source(s) |

| Signal Word | Danger | [3] |

| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled) | [3] |

| Corrosivity | Material is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. | [12] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors. Install and have ready access to a safety shower and eye bath.[13]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[13][14]

-

Eye Protection: Use chemical safety goggles and a face shield.[13]

-

Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[13][14]

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13][15]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

It is crucial to store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[4][6]

-

Recommended storage temperature is 2-8°C (refrigerator).[6]

Conclusion

This compound (CAS No. 30459-70-2) is a highly reactive and valuable chemical intermediate. Its unique structural features—an activating nitro group and a sterically influencing methyl group—make it a powerful tool in organic synthesis. Its critical role in the manufacturing of the pharmaceutical agent Tolvaptan underscores its importance in drug development. For researchers and scientists, a thorough understanding of its synthesis, reactivity, and stringent safety requirements is paramount to harnessing its full potential while ensuring a safe laboratory environment.

References

-

This compound | CAS 30459-70-2. Veeprho. [Link]

-

This compound | C8H6ClNO3 | CID 12846485. PubChem. [Link]

-

CAS No : 30459-70-2 | Product Name : this compound. Pharmaffiliates. [Link]

-

This compound. MySkinRecipes. [Link]

-

Reliable Chemical Trading Partner, Professional this compound Supply. LookChem. [Link]

- Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

- Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

m-NITROBENZAZIDE. Organic Syntheses Procedure. [Link]

Sources

- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]

- 2. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]

- 3. This compound | 30459-70-2 [sigmaaldrich.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]

- 9. This compound | 30459-70-2 [chemicalbook.com]

- 10. This compound [myskinrecipes.com]

- 11. benchchem.com [benchchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.se [fishersci.se]

- 15. chemicalbook.com [chemicalbook.com]

A Comprehensive Guide to the Synthesis of 2-Methyl-4-nitrobenzoyl Chloride from 2-Methyl-4-nitrobenzoic Acid

Foreword: The Strategic Importance of 2-Methyl-4-nitrobenzoyl Chloride

In the landscape of pharmaceutical development and fine chemical synthesis, this compound (CAS 30459-70-2) stands out as a pivotal intermediate.[1] Its architectural significance is most notably demonstrated in its role as a precursor for Tolvaptan, a selective vasopressin V2 receptor antagonist used in the treatment of hyponatremia (low blood sodium levels).[2][3][4] The molecule's reactivity is finely tuned by its substituents: the acyl chloride group provides a reactive site for nucleophilic acyl substitution, the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, and the ortho-methyl group introduces specific steric and electronic influences.[5]

This guide provides an in-depth, field-proven methodology for the synthesis of this compound from its carboxylic acid precursor. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings, process safety, and analytical validation that constitute a robust and reproducible synthetic protocol.

Mechanistic Rationale: The Conversion of a Carboxylic Acid to an Acyl Chloride

The transformation of 2-methyl-4-nitrobenzoic acid into its corresponding acyl chloride is a classic example of nucleophilic acyl substitution. While several chlorinating agents exist, such as oxalyl chloride and phosphorus pentachloride, thionyl chloride (SOCl₂) is frequently the reagent of choice due to its efficacy and the convenient nature of its byproducts.[5][6] The reaction proceeds cleanly as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product.

The mechanism unfolds in a stepwise manner:

-

Activation of the Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the departure of a chloride ion, forms a reactive acyl chlorosulfite intermediate.

-

Intramolecular Nucleophilic Attack: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.

-

Tetrahedral Intermediate Collapse: This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide and a chloride ion, which subsequently forms hydrogen chloride.

This sequence ensures a high-yielding conversion under relatively mild conditions.

Caption: Reaction mechanism for the synthesis of an acyl chloride using thionyl chloride.

A Validated Experimental Protocol

This protocol is designed for robustness and safety. Every step is critical for ensuring high yield and purity.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |

| 2-Methyl-4-nitrobenzoic acid | 181.15 | 20.0 g | 0.110 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 32 mL (53.5 g) | 0.450 | ~4.1 |

| Anhydrous Toluene | - | 20 mL | - | - |

| 5% Sodium Hydroxide Solution | - | ~200 mL | - | - |

Equipment

-

500 mL round-bottom flask

-

Reflux condenser with ground glass joints

-

Heating mantle with a magnetic stirrer and stir bar

-

Gas outlet adapter connected via tubing to a gas trap (beaker with 5% NaOH solution)

-

Claisen adapter

-

Thermometer

-

Short path distillation apparatus

-

Vacuum pump

Step-by-Step Methodology

-

Reactor Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar. In a certified chemical fume hood, charge the flask with 20.0 g (0.110 mol) of 2-methyl-4-nitrobenzoic acid.

-

Reagent Addition: Carefully add 32 mL (0.450 mol) of thionyl chloride to the flask.[7] The use of a significant excess of thionyl chloride ensures the reaction goes to completion and allows it to also serve as a solvent.

-

Apparatus Assembly: Fit the flask with a reflux condenser. At the top of the condenser, attach a gas outlet adapter connected via tubing to a gas trap containing a 5% sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.

-

Reaction Conditions: Begin stirring and gently heat the mixture using a heating mantle. Bring the reaction to a gentle reflux (the boiling point of thionyl chloride is ~76 °C) and maintain this state for approximately 3 hours.[8] The reaction is considered complete when the evolution of gases ceases.

-

Removal of Excess Reagent: After cooling the mixture to room temperature, reconfigure the apparatus for distillation. Distill off the excess thionyl chloride at atmospheric pressure.[8]

-

Azeotropic Removal of Traces: Add 20 mL of anhydrous toluene to the crude residue and evaporate the solvent under reduced pressure. This step helps to azeotropically remove the last traces of thionyl chloride.[9]

-

Product Purification: The resulting crude this compound is a solid residue.[7] For the highest purity, it should be purified by vacuum distillation. Transfer the residue to a suitable Claisen flask and distill under high vacuum (b.p. 149-153 °C at 14 Torr).[4] Since the product can solidify in the condenser, a water-cooled condenser may not be suitable; an air condenser is often preferred.[8]

-

Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator to prevent hydrolysis.[10]

Caption: Step-by-step experimental workflow for the synthesis.

Safety as a Self-Validating System

Trustworthiness in experimental science begins with an uncompromising commitment to safety. The reagents and byproducts in this synthesis are hazardous and demand stringent controls.

-

Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic gases.[11] It can cause severe burns to the skin, eyes, and respiratory tract.[12][13] All manipulations must be performed in a well-ventilated chemical fume hood.[12]

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. A gas trap containing a basic solution (e.g., NaOH) is mandatory to neutralize these gases before they are released into the atmosphere.

-

Acyl Chlorides: The product, this compound, is a lachrymator, corrosive, and moisture-sensitive.[10] Contact with moisture will lead to hydrolysis back to the carboxylic acid, releasing HCl.

-

Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[13][14]

-

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][15] For inhalation, move the individual to fresh air and seek immediate medical attention.[12] Spills should be absorbed with an inert, dry material like vermiculite or sand; never use water .[13]

Analytical Characterization: Confirming Product Identity and Purity

Validation of the final product is essential. The following analytical data are characteristic of this compound.

| Analysis Technique | Expected Result | Rationale |

| ¹H NMR | Singlet ~2.5 ppm (3H, -CH₃); Multiplet ~7.5-8.5 ppm (3H, Aromatic H).[5] | Confirms the presence and environment of the methyl and aromatic protons. |

| ¹³C NMR | ~20-22 ppm (-CH₃); ~120-155 ppm (Aromatic C); ~165-175 ppm (Carbonyl C).[5] | Identifies all unique carbon atoms in the molecule. |

| FT-IR (KBr) | Strong absorption at ~1770 cm⁻¹ (C=O stretch, acyl chloride); Strong absorption at ~1525 cm⁻¹ (Asymmetric NO₂ stretch).[5][16] | Confirms the key functional groups. The C=O stretch is shifted to a higher wavenumber compared to the starting carboxylic acid. |

| Mass Spec. (MS) | Molecular Ion Peak (M⁺) at m/z ≈ 199.00 and 201.00 in a ~3:1 ratio. | Corresponds to the molecular weight and shows the characteristic isotopic pattern for a molecule containing one chlorine atom.[1] |

| Melting Point | Solid at room temperature. | The starting material is a solid, and the product is also a solid.[2] |

Troubleshooting and Process Insights

-

Low or No Yield: The primary cause is often exposure to moisture. Ensure all glassware is oven-dried and the system is protected from atmospheric moisture. Incomplete reaction can result from insufficient heating time or poor quality thionyl chloride.

-

Dark Product Color: While the product can have a pink to white appearance, a very dark color may indicate decomposition.[2] The nitro group is heat-sensitive, so prolonged heating at excessively high temperatures during distillation should be avoided.[5]

-

Solidification During Distillation: As noted, the product can solidify in the condenser. Using a short-path distillation head and gently warming the condenser with a heat gun can mitigate this issue.

Conclusion

The synthesis of this compound via the reaction of 2-methyl-4-nitrobenzoic acid with thionyl chloride is a reliable and efficient method. By understanding the underlying mechanism, adhering strictly to safety protocols, and employing proper analytical techniques for verification, researchers can confidently produce this valuable intermediate for applications in drug discovery and beyond. This guide provides the necessary framework for achieving a successful and safe synthesis.

References

- Google Patents. (n.d.). CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.

-

New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

-

PubMed. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS 30459-70-2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 30459-70-2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

Books. (n.d.). Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

Sources

- 1. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]

- 4. This compound | 30459-70-2 [chemicalbook.com]

- 5. This compound | 30459-70-2 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. veeprho.com [veeprho.com]

- 11. westliberty.edu [westliberty.edu]

- 12. actylislab.com [actylislab.com]

- 13. nj.gov [nj.gov]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. benchchem.com [benchchem.com]

Introduction: Deconstructing the Path to a Selective Vasopressin Antagonist

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Tolvaptan

Tolvaptan, a selective vasopressin V2-receptor antagonist, represents a significant therapeutic advancement in the management of hyponatremia and heart failure. Its complex molecular architecture, featuring a tricyclic benzazepine core linked to a substituted benzoyl moiety, necessitates a sophisticated and multi-step synthetic strategy. This guide provides an in-depth analysis of the key chemical intermediates that form the foundation of Tolvaptan's synthesis. We will explore the primary synthetic routes, elucidate the rationale behind critical experimental choices, and provide detailed protocols for the formation of these pivotal molecular building blocks. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of the chemistry underpinning this important pharmaceutical agent.

The Core Challenge: A Convergent Synthetic Strategy

The industrial synthesis of Tolvaptan is most effectively approached through a convergent strategy. This involves the separate synthesis of two primary fragments—the benzazepine core and the substituted benzoyl side chain—which are then coupled in the final stages. This approach maximizes efficiency and allows for easier purification of the key intermediates, ultimately leading to higher overall yields and purity of the final active pharmaceutical ingredient (API).

The two pivotal intermediates at the heart of this strategy are:

-

7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (The Benzazepine Ketone) : This tricyclic ketone is the foundational scaffold of Tolvaptan, providing the core structure responsible for its interaction with the vasopressin V2 receptor.

-

2-Methyl-4-(2-methylbenzoylamino)benzoyl Chloride (The Activated Side Chain) : This acyl chloride is the reactive partner that, upon coupling with the benzazepine core, completes the Tolvaptan molecule.

Below, we delve into the synthesis of these two key intermediates, examining the critical steps and the chemical logic that drives the process.

Part 1: Synthesis of the Benzazepine Core - 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one

The construction of the benzazepine ring system is a critical phase of the synthesis. The most common and scalable route begins with a readily available starting material, 2-chlorobenzoic acid, and proceeds through a series of reactions including Friedel-Crafts acylation and subsequent cyclization.

Experimental Protocol: Synthesis of the Benzazepine Ketone

Step 1: Friedel-Crafts Acylation

The synthesis initiates with the reaction between 2-chlorobenzoic acid and chlorobenzene. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate an acylium ion that then attacks the electron-rich chlorobenzene ring.

-

Reaction: 2-Chlorobenzoic acid + Chlorobenzene → 2,4'-Dichlorobenzophenone

-

Reagents & Conditions:

-

Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

-

Solvent: Dichloromethane or excess Chlorobenzene

-

Temperature: 0°C to room temperature

-

-

Causality: The choice of AlCl₃ is crucial as it is a potent Lewis acid capable of activating the carboxylic acid for electrophilic aromatic substitution. The reaction is typically run at low temperatures to control the exothermic reaction and minimize side-product formation.

Step 2: Reduction of the Ketone

The resulting dichlorobenzophenone is then reduced to the corresponding diphenylmethane derivative. This is a standard reduction for which several methods are available.

-

Reaction: 2,4'-Dichlorobenzophenone → 2,4'-Dichlorodiphenylmethane

-

Reagents & Conditions:

-

Reducing Agent: Triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).

-

Alternatively: Clemmensen (Zn(Hg) in HCl) or Wolff-Kishner (H₂NNH₂ in KOH) reduction.

-

-

Causality: The use of triethylsilane and TFA is often preferred in modern industrial synthesis due to its milder conditions and higher yields compared to the classical Clemmensen or Wolff-Kishner reductions, which require harsh acidic or basic conditions, respectively.

Step 3: N-Alkylation and Cyclization

The diphenylmethane derivative is then N-alkylated with an appropriate three-carbon unit, typically involving a reaction with an acrylamide derivative, followed by an intramolecular Friedel-Crafts cyclization to form the seven-membered benzazepine ring.

-

Reaction: 2,4'-Dichlorodiphenylmethane + N-(tert-Butoxycarbonyl)acrylamide → Intermediate → 7-Chloro-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one

-

Reagents & Conditions:

-

Cyclization Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent.

-

Temperature: Elevated temperatures (e.g., 80-120°C).

-

-

Causality: Polyphosphoric acid serves as both a strong acid and a dehydrating agent, facilitating the intramolecular cyclization to form the seven-membered ring, which is often a challenging step. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the nitrogen atom.

Step 4: Deprotection

The final step in forming the key benzazepine ketone intermediate is the removal of the Boc protecting group.

-

Reaction: 7-Chloro-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one → 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one

-

Reagents & Conditions:

-

Acid: Trifluoroacetic acid (TFA) in dichloromethane or HCl in an organic solvent.

-

Temperature: Room temperature.

-

-

Causality: The Boc group is labile under acidic conditions, making its removal straightforward and high-yielding without affecting the rest of the molecule.

Synthetic Workflow: Benzazepine Core

Caption: Synthetic pathway to the key benzazepine ketone intermediate.

Part 2: Synthesis of the Activated Side Chain - 2-Methyl-4-(2-methylbenzoylamino)benzoyl Chloride

The synthesis of the side chain begins with a simpler aromatic compound and builds up the required functionality in a linear sequence.

Experimental Protocol: Synthesis of the Activated Side Chain

Step 1: Nitration

The synthesis starts with 2-methylbenzoic acid, which is nitrated to introduce a nitro group at the para position.

-

Reaction: 2-Methylbenzoic acid → 2-Methyl-4-nitrobenzoic acid

-

Reagents & Conditions:

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Temperature: 0-10°C.

-

-

Causality: The methyl group is an ortho-, para-director. The para-product is favored due to steric hindrance at the ortho positions. The reaction is kept cold to control the highly exothermic nitration reaction.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amine, a crucial step for the subsequent amide coupling.

-

Reaction: 2-Methyl-4-nitrobenzoic acid → 4-Amino-2-methylbenzoic acid

-

Reagents & Conditions:

-

Reducing Agent: Catalytic hydrogenation (H₂ over Pd/C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl).

-

Solvent: Ethanol or Methanol for hydrogenation.

-

-

Causality: Catalytic hydrogenation is generally preferred for its clean reaction profile and high yields.

Step 3: Amide Coupling

The newly formed amine is then acylated with 2-methylbenzoyl chloride.

-

Reaction: 4-Amino-2-methylbenzoic acid + 2-Methylbenzoyl chloride → 2-Methyl-4-(2-methylbenzoylamino)benzoic acid

-

Reagents & Conditions:

-

Base: A non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

-

Solvent: A polar aprotic solvent like dichloromethane or tetrahydrofuran (THF).

-

-

Causality: This is a standard Schotten-Baumann reaction. The base is essential to drive the reaction to completion by scavenging the acid formed.

Step 4: Formation of the Acyl Chloride

Finally, the carboxylic acid is converted to the highly reactive acyl chloride to prepare it for the final coupling with the benzazepine core.

-

Reaction: 2-Methyl-4-(2-methylbenzoylamino)benzoic acid → 2-Methyl-4-(2-methylbenzoylamino)benzoyl chloride (Key Intermediate 2)

-

Reagents & Conditions:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Solvent: An inert solvent like toluene or dichloromethane.

-

-

Causality: Thionyl chloride is a common and effective reagent for this transformation. The reaction produces gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.

Synthetic Workflow: Activated Side Chain

Caption: Synthetic pathway to the key activated side chain intermediate.

Part 3: The Final Coupling and Data Summary

The culmination of the synthesis is the coupling of the two key intermediates. This is typically an amide bond formation reaction.

-

Reaction: 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one + 2-Methyl-4-(2-methylbenzoylamino)benzoyl chloride → Tolvaptan

-

Reagents & Conditions:

-

Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane or THF.

-

Temperature: 0°C to room temperature.

-

This final step unites the two meticulously synthesized fragments to yield the final Tolvaptan molecule.

Quantitative Data Summary

| Intermediate | Starting Material | Key Reagents | Typical Yield (%) |

| 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one | 2-Chlorobenzoic Acid | AlCl₃, Et₃SiH, PPA, TFA | 60-70 (overall) |

| 2-Methyl-4-(2-methylbenzoylamino)benzoyl chloride | 2-Methylbenzoic acid | HNO₃/H₂SO₄, H₂/Pd-C, SOCl₂ | 75-85 (overall) |

Conclusion

The synthesis of Tolvaptan is a testament to the power of a convergent synthetic strategy, which relies on the efficient and high-yielding preparation of key intermediates. The two core building blocks, 7-chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one and 2-methyl-4-(2-methylbenzoylamino)benzoyl chloride, are synthesized through well-established and scalable chemical transformations. Understanding the rationale behind the choice of reagents, reaction conditions, and protecting group strategies for these intermediates is paramount for any scientist or researcher involved in the development and manufacturing of this vital medication. The pathways outlined in this guide represent a robust and field-proven approach to the synthesis of Tolvaptan.

References

-

PubChem. (n.d.). 4-Amino-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to 2-Methyl-4-nitrobenzoyl Chloride: Properties, Synthesis, and Applications in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-4-nitrobenzoyl chloride is a highly reactive aromatic acyl chloride that serves as a critical intermediate in advanced organic synthesis. With a molecular weight of 199.59 g/mol , its chemical architecture, featuring an electron-withdrawing nitro group and a sterically influencing ortho-methyl group, makes it a potent acylating agent. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis protocols, and core reactivity. A significant focus is placed on its pivotal role in the pharmaceutical industry, particularly as a key precursor in the synthesis of deuterium-labeled Tolvaptan (Tolvaptan-d7), a crucial analytical standard for pharmacokinetic and metabolic studies of the vasopressin V2 receptor antagonist.[1][2][3] This document is structured to provide researchers and drug development professionals with the expert insights and practical methodologies required for its effective and safe utilization.

Physicochemical Properties and Structural Analysis

The Molecule: A Study in Functional Group Synergy

This compound belongs to the class of aromatic acyl chlorides, which are derivatives of carboxylic acids. Its reactivity is not merely a function of the acyl chloride group but is significantly modulated by the substituents on the aromatic ring.

-

Acyl Chloride (-COCl): This functional group is inherently reactive due to the carbonyl carbon's electrophilicity, which is bonded to two electronegative atoms (oxygen and chlorine). The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[1]

-

Nitro Group (-NO₂): Positioned para to the acyl chloride, the nitro group is strongly electron-withdrawing. Through resonance and inductive effects, it pulls electron density from the aromatic ring, further increasing the partial positive charge on the carbonyl carbon. This electronic effect markedly enhances the compound's reactivity towards nucleophiles compared to unsubstituted benzoyl chloride.

-

Methyl Group (-CH₃): Located at the ortho position, the methyl group introduces a degree of steric hindrance around the reaction center. This can influence the regioselectivity of its reactions with complex nucleophiles. It also increases the molecule's solubility in non-polar organic solvents.[1]

Core Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 199.59 g/mol | [1][4][5][6] |

| Chemical Formula | C₈H₆ClNO₃ | [2][4][5] |

| CAS Number | 30459-70-2 | [1][2][4][5] |

| Appearance | Pink to white solid or low-melting solid | [2][4] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | 4-Nitro-2-methylbenzoyl chloride, 4-Nitro-o-toluoyl chloride | [2][6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][4] |

Spectroscopic Profile for Structural Verification

Accurate characterization is essential for validating the identity and purity of the compound. The expected spectroscopic data are detailed below.

| Spectroscopy | Feature | Assignment & Rationale |

| FT-IR (cm⁻¹) | ~1770 (Strong) | C=O Stretch (Acyl Chloride): The high frequency is characteristic of the highly electrophilic carbonyl in an acyl chloride.[1] |

| ~1525 (Strong) | Asymmetric NO₂ Stretch: Confirms the presence of the nitro group.[1] | |

| ~1350 (Strong) | Symmetric NO₂ Stretch: A complementary band for the nitro group. | |

| ¹H NMR (ppm) | Singlet (~2.5 ppm) | -CH₃ Protons: A singlet integrating to 3 hydrogens, typical for an aromatic methyl group. |

| Multiplets (>7.5 ppm) | Aromatic Protons: Three protons on the aromatic ring, shifted downfield due to the electron-withdrawing effects of the -NO₂ and -COCl groups. Their splitting pattern will be complex due to their positions. | |

| ¹³C NMR (ppm) | ~167-169 | Carbonyl Carbon (-COCl): Highly deshielded due to bonding with two electronegative atoms. |

| ~120-155 | Aromatic Carbons: Six distinct signals, with the carbon attached to the nitro group being significantly downfield. | |

| Mass Spec. (EI) | M⁺ at m/z 199/201 | Molecular Ion Peak: Shows the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. |

| Fragment at m/z 164 | Loss of Chlorine: [M-Cl]⁺ fragment is a common and expected fragmentation pathway. |

Synthesis and Mechanism

The most common and logical synthesis of this compound is a two-step process starting from 2-methylbenzoic acid.

Recommended Synthetic Workflow

The overall transformation involves the nitration of the aromatic ring followed by the conversion of the carboxylic acid to the acyl chloride.

Caption: Two-step synthesis of this compound.

Detailed Synthesis Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.

Step 2: Conversion of 2-Methyl-4-nitrobenzoic Acid to this compound

-

System Setup: Equip a round-bottomed flask with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.

-

Reagent Addition: To the flask, add 2-Methyl-4-nitrobenzoic acid (1.0 eq). Under a fume hood, add thionyl chloride (SOCl₂) (approx. 3.0-4.0 eq) to the flask.[7] The excess thionyl chloride serves as both the reagent and the solvent.

-

Reaction: Heat the mixture to reflux (approx. 79°C) for 2-4 hours.[1] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Expert Insight: Refluxing ensures the reaction proceeds to completion. The reaction is driven by the formation of gaseous byproducts, which escape the system and shift the equilibrium forward according to Le Châtelier's principle.

-

-

Workup: Once the reaction is complete, allow the mixture to cool. The excess thionyl chloride is removed by distillation, often under reduced pressure.[7]

-

Purification: The crude this compound product can be purified by vacuum distillation to yield a clear or slightly colored liquid/solid.

Comparison of Chlorinating Agents

The choice of chlorinating agent is a critical decision in the synthesis design.

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | High | Very High |

| Conditions | Reflux (70–110°C) | Room temperature to mild heat[1] |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g)[1] |

| Advantages | Economical; volatile byproducts are easily removed.[1] | Milder conditions; often faster; byproducts are all gaseous.[1] |

| Disadvantages | Harsh conditions may not be suitable for sensitive substrates. | More expensive; toxic CO byproduct. |

Core Reactivity and Applications

Mechanism: Nucleophilic Acyl Substitution

The utility of this compound stems from its participation in nucleophilic acyl substitution reactions. This is a two-step addition-elimination mechanism.

Caption: General mechanism of Nucleophilic Acyl Substitution.

-

Addition: A nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient tetrahedral intermediate.[1]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion—an excellent leaving group—is expelled.[1]

Key Application: Synthesis of a Tolvaptan-d7 Precursor

The primary industrial application of this compound is as a building block for labeled pharmaceuticals used in clinical research.[1] It is an intermediate in the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one, a direct precursor to Tolvaptan-d7.[2][3]

Tolvaptan is a selective vasopressin V2 receptor antagonist for treating hyponatremia (low blood sodium levels).[2][3] The deuterium-labeled version (Tolvaptan-d7) is essential as an internal standard for quantitative bioanalysis (e.g., LC-MS) in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Other Applications

Beyond pharmaceuticals, this compound is used as an intermediate in the synthesis of certain dyes and pigments, where the nitroaromatic structure is a key chromophore.[8]

Experimental Protocol: General Amide Formation

This protocol outlines a self-validating procedure for the synthesis of an N-substituted amide, a common reaction for this compound.

-

Materials & Setup:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous dichloromethane (DCM) as solvent

-

Triethylamine (TEA) or pyridine (1.2 eq) as a non-nucleophilic base

-

Oven-dried, two-neck round-bottomed flask with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

Dissolve the amine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM in the reaction flask. Cool the solution to 0°C in an ice bath.

-

Causality: The reaction is performed at 0°C to control the initial exotherm. The TEA is crucial to scavenge the HCl byproduct generated during the reaction, preventing it from protonating the amine reactant and stopping the reaction.

-

-

Dissolve this compound (1.0 eq) in a separate flask with a small amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Validation (In-Process Control): Monitor the reaction's completion using Thin Layer Chromatography (TLC), checking for the disappearance of the starting acyl chloride.

-

Workup: Once complete, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA and amine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude amide product can be purified by recrystallization or column chromatography on silica gel.

-

Safety, Handling, and Storage

This compound is a hazardous substance and requires strict safety protocols.[9]

| Hazard Category | Description & Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage (H314). [4] Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield.[9][10][11] |

| Toxicity | Toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331). [4] All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][10] |

| Reactivity | Reacts violently with water, alcohols, and amines. [9][12] This reaction releases toxic and corrosive hydrogen chloride (HCl) gas.[9] The compound is lachrymatory (tear-inducing).[9] |

| Storage | Store in a cool (2-8°C), dry, well-ventilated area away from incompatible materials.[2][4][10] Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[9] |

| Spill Response | In case of a spill, do NOT use water. Absorb with an inert, dry material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[12] |

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the precise interplay of its functional groups. Its enhanced reactivity, driven by the para-nitro group, makes it an efficient acylating agent. While its primary modern application lies in the sophisticated synthesis of pharmaceutical standards like Tolvaptan-d7, its fundamental reactivity makes it a versatile tool for organic chemists. A thorough understanding of its properties, synthesis, and stringent handling requirements—as detailed in this guide—is paramount for leveraging its synthetic potential safely and effectively in research and development.

References

- BenchChem. (n.d.). This compound | 30459-70-2.

-

Pharmaffiliates. (n.d.). This compound | 30459-70-2. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.

- LookChem. (n.d.). Reliable Chemical Trading Partner, Professional this compound Supply.

- Google Patents. (n.d.). CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.

- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

-

Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C8H6ClNO3. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Nitrobenzoyl chloride. Retrieved from [Link]

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.

- MySkinRecipes. (n.d.). This compound.

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide.

Sources

- 1. This compound | 30459-70-2 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 30459-70-2 [chemicalbook.com]

- 4. This compound | 30459-70-2 [sigmaaldrich.com]

- 5. This compound | 30459-70-2 | FBA45970 [biosynth.com]

- 6. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound [myskinrecipes.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nj.gov [nj.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-4-nitrobenzoyl chloride

This guide provides a comprehensive technical overview of the solubility and stability of 2-Methyl-4-nitrobenzoyl chloride (CAS 30459-70-2), a critical intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies for handling and analysis.

Introduction: Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic acyl chloride. Its molecular structure, featuring a reactive acyl chloride group, an electron-withdrawing nitro group, and a methyl group on the benzene ring, dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₃ | [2] |

| Molecular Weight | 199.59 g/mol | [2] |

| Appearance | Pink to white solid or low-melting solid/liquid | [1][3] |

| Melting Point | 34 °C | [4] |

| Boiling Point | 149-153 °C at 14 Torr | [4] |

| CAS Number | 30459-70-2 | [2] |

The presence of the nitro group at the para-position significantly enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive towards nucleophiles.[5] The ortho-methyl group introduces some steric hindrance, which can influence reaction kinetics.[5]

Solubility Profile: A Qualitative and Quantitative Perspective

The solubility of this compound is a critical parameter for its use in synthesis, influencing reaction rates, and purification strategies.

Qualitative Solubility

As a reactive acyl chloride, this compound does not dissolve in water but instead undergoes rapid hydrolysis.[6] It is, however, soluble in a range of common aprotic organic solvents.

Table 2: Qualitative Solubility of this compound and Related Compounds

| Solvent | This compound | 4-Nitrobenzoyl chloride | Rationale |

| Dichloromethane | Soluble | Soluble | Non-polar aprotic solvent. |

| Chloroform | Soluble | Soluble | Non-polar aprotic solvent. |

| Ethyl Acetate | Soluble | Soluble | Moderately polar aprotic solvent. |

| Acetonitrile | Likely Soluble | Soluble | Polar aprotic solvent. |

| Tetrahydrofuran | Likely Soluble | Soluble | Polar aprotic solvent. |

| Water | Insoluble (Reacts) | Insoluble (Reacts) | Highly polar protic solvent, acts as a nucleophile. |

Experimental Protocol for Quantitative Solubility Determination

A precise determination of solubility in various organic solvents is crucial for process development. The following protocol outlines a standardized method for determining the equilibrium solubility.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation: To a series of vials, add an excess amount of this compound to a known volume of the desired anhydrous organic solvent (e.g., acetonitrile, dichloromethane, ethyl acetate).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Sample Preparation for Analysis: After equilibration, centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.

-

Derivatization: To stabilize the highly reactive acyl chloride for analysis, immediately derivatize the aliquot by reacting it with an excess of a suitable nucleophile, such as a primary or secondary amine (e.g., benzylamine), to form a stable amide.

-

Quantification: Analyze the derivatized sample by High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration of the resulting amide is determined against a calibration curve prepared from a known standard of the derivatized product. The solubility of the this compound can then be back-calculated.

Stability Profile: Reactivity and Degradation Pathways

The stability of this compound is primarily dictated by its susceptibility to nucleophilic attack, particularly hydrolysis, and its thermal properties.

Hydrolytic Instability

The most significant degradation pathway for this compound is hydrolysis, which occurs upon contact with water to yield 2-methyl-4-nitrobenzoic acid and hydrochloric acid.[5][6] This reaction is rapid and exothermic.

Mechanism of Hydrolysis

Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of this compound.

Thermal Stability and Decomposition

Nitroaromatic compounds can be thermally sensitive, and ortho-nitrated acyl chlorides, in particular, have been reported to decompose violently, especially during distillation.[13][14] The thermal decomposition of the related 2-nitrobenzoyl chloride is highly dependent on conditions such as the heating rate.[13][15] This suggests that this compound should be handled with caution at elevated temperatures. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be employed to evaluate its thermal hazards.

Protocol for Stability Assessment by HPLC

A stability-indicating HPLC method is essential for monitoring the degradation of this compound over time, especially in the presence of potential degradants like moisture.

Workflow for Stability Study

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 30459-70-2 [sigmaaldrich.com]

- 4. This compound CAS#: 30459-70-2 [amp.chemicalbook.com]

- 5. This compound | 30459-70-2 | Benchchem [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. usbio.net [usbio.net]

- 9. 122-04-3 | CAS DataBase [m.chemicalbook.com]

- 10. 4-Nitrobenzoyl chloride CAS#: 122-04-3 [amp.chemicalbook.com]

- 11. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 2-Methyl-4-nitrobenzoyl Chloride for Laboratory Professionals